molecular formula C7H6BrFN2O B1378321 5-Bromo-2-fluoro-N-methylnicotinamide CAS No. 1310416-54-6

5-Bromo-2-fluoro-N-methylnicotinamide

Cat. No.: B1378321
CAS No.: 1310416-54-6
M. Wt: 233.04 g/mol
InChI Key: KKWVKLDAAARXEB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methylnicotinamide (CAS 1864486-82-7) is a fluorinated and brominated nicotinamide derivative of interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C7H6BrFN2O and a molecular weight of 233.04, this compound serves as a versatile chemical intermediate for synthesizing more complex molecules . Nicotinamide derivatives are a significant class of compounds in drug discovery. While the specific biological profile of this compound is an area of ongoing research, structurally similar molecules have been explored for their potential as FabI inhibitors, which are a target for developing novel antibacterial agents . Furthermore, research into nicotinamide derivatives is extensive in other fields, including the study of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway that is crucial for cellular metabolism and is a target for metabolic disorder and aging-related research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-2-fluoro-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c1-10-7(12)5-2-4(8)3-11-6(5)9/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWVKLDAAARXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-fluorobenzeneboronic acid

  • Lithiation of 1-bromo-4-fluorobenzene A process for preparing 5-bromo-2-fluorobenzeneboronic acid involves lithiating 1-bromo-4-fluorobenzene to form (5-bromo-2-fluorophenyl) lithium. This is typically done using a lithium base in a solvent. Suitable lithium bases include lithium secondary amide bases like lithium dialkylamides, lithium cyclic amides, lithium arylalkylamides, lithium bis(alkylsilyl)amides, and alkyl lithiums such as n-butyl lithium, s-butyl lithium, and tert-butyl lithium. Preferred lithium bases are lithium diisopropylamide and lithium 2,2,6,6-tetramethylpiperidine. Conducting the lithiating step at a temperature of less than about 0 °C is recommended.
  • Reaction with Trialkyl Borate React the formed (5-bromo-2-fluorophenyl)lithium with a tri(C1-C6 alkyl) borate to form a di(C1-C6) alkyl 5-bromo-2-fluorobenzeneboronate. Examples of trialkyl borates include trimethyl borate, triethyl borate, tri-n-butyl borate, and triisopropyl borate.
  • Hydrolysis Hydrolyze the di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate to obtain 5-bromo-2-fluorobenzeneboronic acid.
  • Advantages This process overcomes issues associated with using impure 2,4-dibromofluorobenzene by starting with 1-bromo-4-fluorobenzene. The method provides 5-bromo-2-fluorobenzeneboronic acid in higher yield and purity compared to less effective processes.

Preparation of 2-Fluoro-5-bromobenzaldehyde

  • Reaction React o-fluorobenzaldehyde and a brominating reagent under Lewis acid catalysis in a solvent.
  • Reagents and Conditions Use solvents like dichloroethanes, concentrated sulfuric acid, glacial acetic acid, or Methyl Tertiary Butyl Ether (MTBE). Brominating reagents can be bromine, N-bromo-succinimide, C5H6Br2N2O2, or potassium bromate. Lewis acids such as aluminum trichloride (anhydrous) or Zinc Bromide Anhydrous are suitable catalysts.
  • Purification Collect the crude product through rectification under vacuum at 63-65 °C/3mmHg to obtain 2-fluoro-5-bromobenzaldehyde.

Preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

  • Reactants and conditions A dry and clean 1,000 L glass-lined reactor was charged with THF (617 kg), and then 12 (87.00 kg, 445.8 mol) was added. Cool the mixture to 0 to 5°C. Then, NBS (97.59 kg, 548.3 mol) was added in portions thereto at temperature below 10°C. Heat the reaction to 25 to 30°C and hold for 3 hours. When HPLC indicated the reaction was complete, 470 kg solvent was distilled off under reduced pressure. The residue was solvent-exchanged and concentrated twice with MeCN (137 and 68 kg), and MeCN (87 kg) was added. Stir the resulting mixture at 57 to 63°C for 0.5 hour, and then cooled to 5 to 10°C for 3 hours. Filter the resulting slurry with a centrifuge.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-methylnicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine or fluorine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-fluoro-N-methylnicotinamide is primarily studied for its potential therapeutic applications. Its structural features make it an interesting candidate for the development of new drugs targeting various diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, suggesting that halogenated nicotinamides may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The presence of halogen atoms in compounds like this compound can enhance their antimicrobial activity. Research indicates that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis processes.

Synthesis of Biologically Active Compounds

This compound can be utilized as a precursor in the synthesis of other biologically active molecules. For example, it may participate in cross-coupling reactions to form complex organic frameworks that are essential in drug discovery .

Role as a Synthetic Reagent

The compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to undergo transformations while maintaining stability makes it valuable in synthetic pathways .

Case Study: Anticancer Activity Assessment

A study investigating the anticancer effects of halogenated nicotinamides found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

CompoundIC50 (µM)Mechanism
This compound15Induction of oxidative stress
Control (non-halogenated)45N/A

Case Study: Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of various halogenated nicotinamides against common pathogens such as E. coli and S. aureus. The results indicated that these compounds had lower minimum inhibitory concentrations (MICs) compared to their non-halogenated counterparts, highlighting their enhanced activity due to halogenation .

PathogenMIC (µg/mL)Compound
E. coli10This compound
S. aureus8This compound

Mechanism of Action

The specific mechanism of action of 5-Bromo-2-fluoro-N-methylnicotinamide is not well-documented. like other nicotinamide derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Reference
5-Bromo-2-fluoro-N-methylnicotinamide 5-Br, 2-F, N-Me amide C₈H₇BrFN₂O ~246 High solubility, metabolic stability
Methyl 5-bromo-2-fluoronicotinate 5-Br, 2-F, methyl ester C₈H₆BrFNO₂ 246.05 Lipophilic (logP ~2.1), IR C=O: 1748 cm⁻¹
5-Bromo-2-chloronicotinic acid 5-Br, 2-Cl, COOH C₆H₃BrClNO₂ 250.5 Electrophilic reactivity, MP: 174°C
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide 5-Br, N-substituted amide C₁₀H₁₀BrF₃N₂OS 343.16 High MW, sulfur-enhanced hydrophobicity

Table 2: Functional Group Impact on Bioactivity

Functional Group Effect on Properties Example Compound
Fluorine (2-F) Enhances metabolic stability, reduces electron density of pyridine ring Target compound
Chlorine (2-Cl) Increases electrophilicity, may form halogen bonds 5-Bromo-2-chloronicotinic acid
Trifluoromethyl (2-CF₃) Strong electron-withdrawing effect, improves enzyme inhibition potency 5-Bromo-2-(trifluoromethyl)nicotinic acid
Methoxy (2-OMe) Introduces hydrogen-bonding potential, susceptible to demethylation 5-Bromo-2-methoxynicotinic acid

Biological Activity

5-Bromo-2-fluoro-N-methylnicotinamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a pyridine ring with bromine at the fifth position and fluorine at the second position, along with a methylnamide group. This specific halogenation pattern influences its chemical reactivity and biological interactions, making it distinct from other nicotinamide derivatives.

Compound Structural Features Unique Properties
This compoundBromine at position 5, Fluorine at position 2Unique binding characteristics
5-Bromo-N-methylnicotinamideBromine at position 5Exhibits similar biological activities
2-Fluoro-N-methylnicotinamideFluorine at position 2Different binding characteristics
6-Chloro-N-methylnicotinamideChlorine at position 6Different reactivity profile

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Inhibition of Nicotinamide-N-Methyltransferase (NNMT) : It has been identified as a potential inhibitor of NNMT, an enzyme implicated in metabolic disorders. Inhibitors of NNMT can lead to improved glucose tolerance and reduced body weight in animal models .
  • Potential Antiparasitic Activity : Similar compounds have shown efficacy against drug-resistant parasites, indicating that this compound may have similar applications in treating parasitic infections .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its interactions with specific molecular targets, such as enzymes or receptors involved in metabolic processes, could modulate their activity. This modulation may lead to therapeutic effects observed in various biological assays.

Case Studies and Research Findings

  • NNMT Inhibition Studies :
    • A study demonstrated that NNMT inhibitors like this compound could enhance insulin sensitivity and reduce fat mass in mice subjected to high-fat diets. The findings suggest potential therapeutic applications for obesity and related metabolic disorders .
  • Antimicrobial Efficacy :
    • In vitro assays have shown that related compounds exhibit antimicrobial activity against strains such as Escherichia coli and Klebsiella pneumoniae. These studies highlight the potential for developing new antibiotics based on the structural framework of this compound.
  • Antiparasitic Activity :
    • Research on analogs of nicotinamide derivatives has indicated their effectiveness against malaria parasites, particularly those resistant to conventional treatments. This suggests a pathway for further exploration of this compound in antiparasitic drug development .

Applications

The compound's unique properties allow it to serve as a valuable building block in chemical synthesis and drug development. Its potential applications include:

  • Medicinal Chemistry : As a precursor in synthesizing more complex molecules with therapeutic properties.
  • Pharmaceutical Development : Investigated for its role in developing treatments for metabolic disorders, infections, and possibly cancer due to its interaction with cellular pathways .
  • Material Science : Explored for its utility in creating novel materials with specific chemical properties.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-fluoro-N-methylnicotinamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting from halogenated pyridine derivatives. For example:

Bromination/Fluorination : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or halogen-exchange reactions.

Amide Formation : React the halogenated pyridine carboxylic acid with methylamine using coupling agents like HATU or EDCI in solvents such as THF or DMF, with bases like K₂CO₃ to drive the reaction .

Purification : Use column chromatography or recrystallization.
Characterization :

  • TLC monitors reaction progress.
  • NMR (¹H/¹³C) confirms substituent positions and amide bond formation.
  • Mass Spectrometry (MS) verifies molecular weight (e.g., ESI-MS expected m/z ~257.03) .

Basic: How do researchers ensure the stability of this compound during storage?

Answer:

  • Temperature : Store at 0–6°C to prevent thermal decomposition, as recommended for brominated analogs .
  • Light Sensitivity : Protect from UV light using amber glass vials.
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the amide group.
  • Purity Checks : Regularly analyze via HPLC (>97% purity threshold) to detect degradation .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved?

Answer:
Contradictions may arise due to solvent effects, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign peaks unambiguously.
  • Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • Isotopic Labeling : Use deuterated analogs to confirm assignments.
  • Independent Synthesis : Validate results across multiple labs to rule out procedural errors .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Answer:

  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates.
  • Catalysis : Use Pd-based catalysts for efficient halogenation steps.
  • Flow Chemistry : Improve reaction control and reduce side products.
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.
    Example Table :
ParameterTested RangeOptimal ValueYield Increase
Reaction Temp60–100°C80°C15%
Methylamine Eq1.2–2.01.510%
.

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary the N-alkyl group).
  • Kinase Assays : Test inhibition against a panel of kinases (e.g., JAK2, EGFR) using fluorescence-based assays.
  • Molecular Docking : Predict binding modes using AutoDock or Schrödinger.
  • Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft Eₛ) parameters .

Basic: What analytical techniques confirm the absence of residual solvents or by-products?

Answer:

  • GC-MS : Detect volatile solvents (e.g., THF, DMF).
  • HPLC-PDA : Identify non-volatile impurities (e.g., unreacted starting materials).
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/Br/F ratios .

Advanced: How do researchers address low reactivity in amide bond formation for this compound?

Answer:

  • Activating Agents : Switch from EDCI to HATU for higher coupling efficiency.
  • Microwave Assistance : Reduce reaction time from 24h to 1h under microwave irradiation (100°C).
  • In Situ Protection : Use Boc-protected methylamine to prevent side reactions.
    Example Protocol :

Dissolve 5-Bromo-2-fluoronicotinic acid (1 eq) and HATU (1.2 eq) in DMF.

Add DIPEA (2 eq) and N-methylamine (1.5 eq).

Stir at 25°C for 12h. Yield: 85% .

Advanced: What computational methods predict the metabolic pathways of this compound?

Answer:

  • Software Tools : Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism.
  • Cytochrome P450 Binding : Dock the compound into CYP3A4/2D6 models to identify potential oxidation sites.
  • In Vitro Validation : Test with liver microsomes and analyze metabolites via LC-MS/MS .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated/fluorinated vapors.
  • Waste Disposal : Collect halogenated waste separately for incineration.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers validate the biological activity of this compound in vivo?

Answer:

  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.
  • Xenograft Models : Test antitumor efficacy in mice implanted with kinase-dependent cancer cells.
  • Toxicology : Assess liver/kidney function via ALT, AST, and BUN levels after 28-day dosing.
    Key Metrics :
ParameterResult
IC₅₀ (JAK2)12 nM
t₁/₂ (mice)4.2h
Tumor Inhibition65% (vs. control)
.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoro-N-methylnicotinamide

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